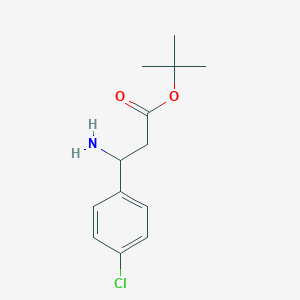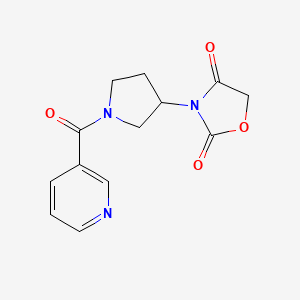
3-(1-Nicotinoylpyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The O atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .
Synthesis Analysis
Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Oxazolidines are prone to hydrolysis, the reverse of their syntheses . Perhaps for this reason, their basicity is rarely discussed .Physical And Chemical Properties Analysis
Oxazolidine is a colorless liquid with a density of 1.063 g/mL. It has a melting point of 90 °C (194 °F; 363 K) and a boiling point of 200 °C (392 °F; 473 K) at 20 torr .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of oxazolidine-2,4-diones is a subject of interest due to their biological significance. A notable method involves a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, providing a novel and convenient access to various oxazolidine-2,4-diones under mild, transition-metal-free conditions (Zhang et al., 2015).
Chemical Reactions : The oxazolidine-2,4-dione scaffold's reactivity and potential for modifications have been explored in various contexts. For instance, the reaction of oxazolidine-2,4-diones with 3-amino-2H-azirines in MeCN at room temperature leads to 3, 4-dihydro-3-(2-hydroxyacetyl)-2H-imidazol-2-ones in good yield, showcasing the scaffold's versatility in undergoing ring enlargements and contractions (Ametamey & Heimgartner, 1990).
Biological Activity
Serine Protease Inhibition : Oxazolidine-2,4-diones have been identified as pseudo-irreversible inhibitors of serine proteases, demonstrating significant inhibitory potency against enzymes such as porcine pancreatic elastase, human neutrophil elastase (HNE), and proteinase-3. The nature of N-substitution on the oxazolidine-2,4-dione scaffold has a large effect on this inhibitory activity, underscoring the potential of these compounds in the development of enzyme inhibitors (Santana et al., 2012).
Hypoglycemic Agents
Hypoglycemic Activity : Certain derivatives of oxazolidine-2,4-diones have been explored for their potential as hypoglycemic agents. For example, benzyloxazolidine-2,4-diones containing oxazole-based side chains were found to lower blood glucose levels in genetically obese mice. This class of compounds, particularly those incorporating a benzofuran structural element, offers significant in vivo potency and highlights the therapeutic potential of oxazolidine-2,4-diones in managing blood glucose levels (Dow et al., 1991).
Mecanismo De Acción
Target of Action
Oxazolidinones, a class of compounds to which this molecule belongs, are known to have unique mechanisms of action that assure high antibiotic efficiency and low susceptibility to resistance mechanisms .
Mode of Action
Oxazolidinones, in general, are known to be protein synthesis inhibitors active against a wide spectrum of multidrug-resistant gram-positive bacteria . They achieve this by binding to the bacterial ribosome and inhibiting protein synthesis .
Biochemical Pathways
It can be inferred from the general mechanism of action of oxazolidinones that they interfere with the protein synthesis pathway in bacteria, leading to their antibacterial effect .
Pharmacokinetics
Oxazolidinones are known to have good oral bioavailability and are widely distributed in the body .
Result of Action
Based on the general mechanism of action of oxazolidinones, it can be inferred that this compound would lead to the inhibition of protein synthesis in bacteria, thereby exerting its antibacterial effect .
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Propiedades
IUPAC Name |
3-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)10-3-5-15(7-10)12(18)9-2-1-4-14-6-9/h1-2,4,6,10H,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDGFHMIARSTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)
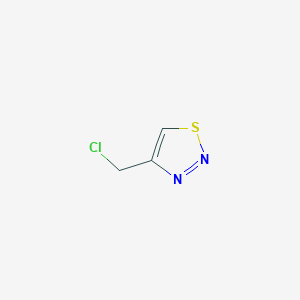
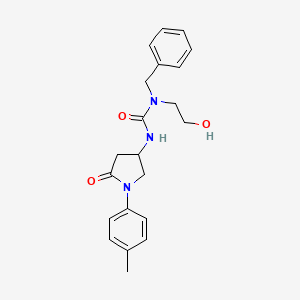
![5-chloro-4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B2953370.png)
![3-benzyl-6-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2953372.png)
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2953374.png)

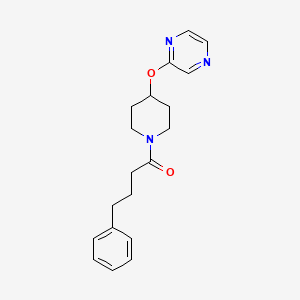



![2-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2953384.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)
